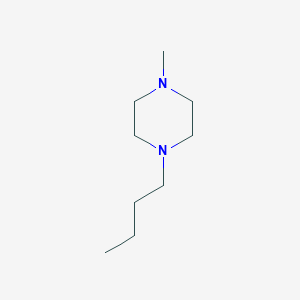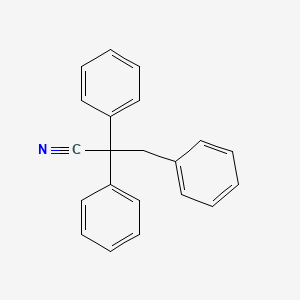
1-Butyl-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound, this compound, is characterized by the presence of a butyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1-Butyl-4-methylpiperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with butyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Methylpiperazine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Procedure: The starting materials are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to reflux. The reaction mixture is then stirred for several hours until the desired product is formed.
Isolation: The product is isolated by filtration, followed by purification using techniques such as distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Butyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-methylpiperazine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and targets involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Lacks the butyl group, resulting in different chemical and biological properties.
1-Butylpiperazine: Lacks the methyl group, leading to variations in reactivity and applications.
4-Methylpiperazine:
The presence of both butyl and methyl groups in this compound makes it unique, providing distinct properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
58910-31-9 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-butyl-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
PKDQMOKKIZEPQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)





![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

